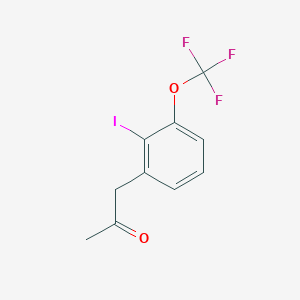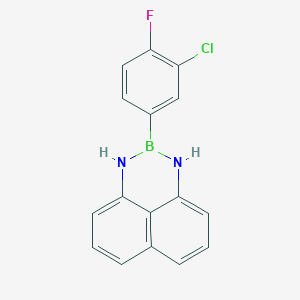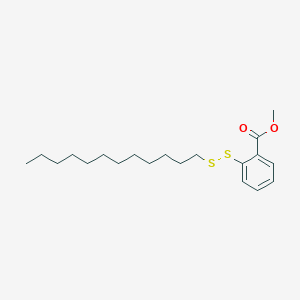
Propyne-PEG24-CH2CH2COOH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyne-PEG24-CH2CH2COOH, also known as Propargyl-PEG24-propionic acid, is a heterobifunctional polyethylene glycol (PEG) linker. This compound contains a propargyl group and a carboxylic acid group, making it highly versatile for various chemical reactions. The propargyl group can react with azides through click chemistry, while the carboxylic acid group can react with amino groups in the presence of activators.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyne-PEG24-CH2CH2COOH is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the addition of a carboxylic acid group. The synthetic route typically involves the use of propargyl alcohol and PEG24, which are reacted under controlled conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures. The process is designed to ensure high yield and purity of the final product, which is essential for its applications in various fields.
Análisis De Reacciones Químicas
Types of Reactions
Propyne-PEG24-CH2CH2COOH undergoes several types of chemical reactions, including:
Click Chemistry: The propargyl group reacts with azides to form triazoles.
Amide Bond Formation: The carboxylic acid group reacts with amino groups in the presence of activators to form amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the propargyl group and azides.
Amide Bond Formation: Carbodiimides, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are used as activators for the reaction between the carboxylic acid group and amino groups.
Major Products
Triazoles: Formed through click chemistry.
Amides: Formed through the reaction of the carboxylic acid group with amino groups.
Aplicaciones Científicas De Investigación
Propyne-PEG24-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of Propyne-PEG24-CH2CH2COOH involves its ability to form stable covalent bonds with other molecules. The propargyl group reacts with azides through click chemistry, forming triazoles, while the carboxylic acid group reacts with amino groups to form amide bonds. These reactions enable the compound to act as a versatile linker in various applications.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-NH-PEG24-CH2CH2COOH: Another PEG linker with a different functional group (Fmoc) that is used for similar applications.
Propyne-PEG24-CH2CH2COONHS Ester: A similar compound with an NHS ester group, which is used for bioconjugation.
Uniqueness
Propyne-PEG24-CH2CH2COOH is unique due to its combination of a propargyl group and a carboxylic acid group, which allows it to participate in both click chemistry and amide bond formation. This dual functionality makes it highly versatile for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C54H104O27 |
|---|---|
Peso molecular |
1185.4 g/mol |
Nombre IUPAC |
2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propoxy]acetic acid |
InChI |
InChI=1S/C54H104O27/c1-2-4-57-7-9-59-11-13-61-15-17-63-19-21-65-23-25-67-27-29-69-31-33-71-35-37-73-39-41-75-43-45-77-47-49-79-51-52-80-50-48-78-46-44-76-42-40-74-38-36-72-34-32-70-30-28-68-26-24-66-22-20-64-18-16-62-14-12-60-10-8-58-5-3-6-81-53-54(55)56/h1H,3-53H2,(H,55,56) |
Clave InChI |
LXLNRYIKDCLMEO-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


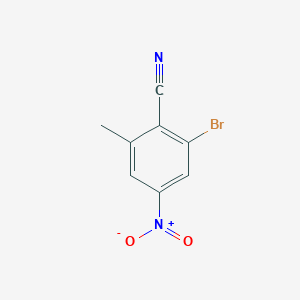
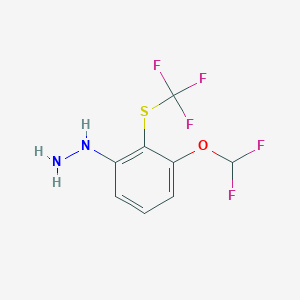
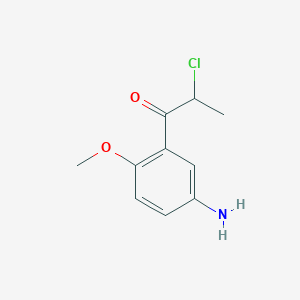
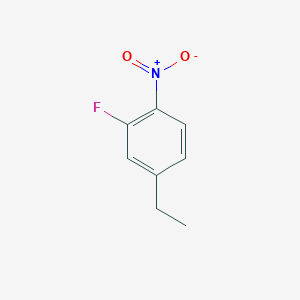

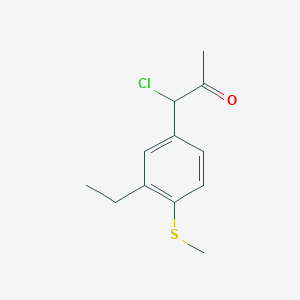
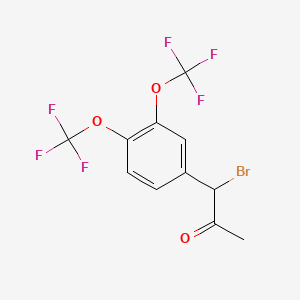
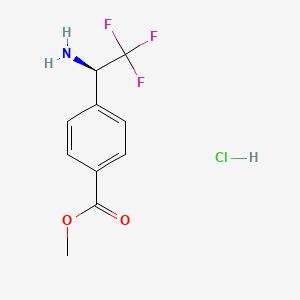
![2-Cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;nonahydrate](/img/structure/B14057198.png)

